6-Deoxy-6-thio-b-cyclodextrin
Overview
Description
6-Deoxy-6-thio-b-cyclodextrin is a useful research compound. Its molecular formula is C42H70O28S7 and its molecular weight is 1247.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Modification :
- Synthesis of 6-deoxy-6-azido-β-Cyclodextrins : Deng Jun-jun (2011) reported the successful synthesis of 6-deoxy-6-azido-β-Cyclodextrins from β-cyclodextrins, showcasing a foundational method for further modifications and applications in molecular recognition and drug delivery (Deng Jun-jun, 2011).
- Facile Synthesis for Applications : Weihua Tang & S. Ng (2008) developed a facile method for synthesizing mono-6-amino-6-deoxy-cyclodextrin hydrochloride for applications in molecular recognition, chiral separation, and drug delivery, highlighting the versatility of modified cyclodextrins (Tang & Ng, 2008).
Molecular Recognition and Separation :
- Chiral Capillary Electrophoresis : A study by Xiao et al. (2010) showed that cationic beta-cyclodextrin derivatives effectively separate various acids and amino acids, indicating its potential in analytical chemistry and pharmaceuticals (Xiao et al., 2010).
Drug Delivery and Complexation :
- Complexation Properties with Copper(II) : Chmurski et al. (1999) reported that Per-[6-deoxy-thio-6-(4-pyridyl)]-cyclodextrin derivatives exhibit excellent complexation properties with copper(II), indicating potential applications in drug delivery and coordination chemistry (Chmurski et al., 1999).
- Stabilization and Solubility Enhancement : A study by Yang et al. (2008) on the inclusion complexation behaviors of 3-Tigloyl-Azadirachtol with β-Cyclodextrin Derivatives highlighted their potential in enhancing solubility and stability of compounds, beneficial for biopesticides and herbal medicines (Yang et al., 2008).
Biochemical Applications :
- Enzyme Model Studies : Akiike et al. (1994) demonstrated that cyclodextrin appending with imidazole shows substantial acceleration ability and substrate specificity, offering insights into enzyme mimicking and catalysis (Akiike et al., 1994).
- Cytotoxicity Against Cancer Cells : Lu et al. (2006) reported a cyclodextrin dimer with titanium moiety showing potent cytotoxicity against human breast cancer cells, indicating a potential pathway for cancer treatment (Lu et al., 2006).
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O28S7/c43-15-22(50)36-57-8(1-71)29(15)64-37-23(51)16(44)31(10(3-73)58-37)66-39-25(53)18(46)33(12(5-75)60-39)68-41-27(55)20(48)35(14(7-77)62-41)70-42-28(56)21(49)34(13(6-76)63-42)69-40-26(54)19(47)32(11(4-74)61-40)67-38-24(52)17(45)30(65-36)9(2-72)59-38/h8-56,71-77H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZFSOYQPJIOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CS)CS)CS)CS)CS)CS)O)O)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O28S7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1247.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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